![molecular formula C24H29ClN6O2 B607773 (R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)
(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK199 is a reversible inhibitor of PAD4 (IC50 = 200 nM) that binds to the low-calcium form of the enzyme and is selective for PAD4 over PAD1-3.2It is less potent than the related PAD4 inhibitor GSK484, which demonstrates an IC50 value of 50 nM. GSK199 can inhibit the citrullination of PAD4 target proteins and diminish the formation of neutrophil extracellular traps in mouse neutrophils.
GSK199 is a selective PAD4 inhibitor with half-maximum inhibitory concentration (IC50) values, in the absence of calcium, of 200 nM.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized derivatives similar to the compound and tested their antimicrobial activity. They found variable and modest activity against certain bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antioxidant and Antimicrobial Properties : Bassyouni et al. (2012) explored derivatives for their antioxidant and antimicrobial activities, finding compounds with high activity against various microbial strains, including Staphylococcus aureus and Candida albicans (Bassyouni et al., 2012).
Antiproliferative Activity : Mullagiri et al. (2018) synthesized conjugates with structural similarities and evaluated their antiproliferative activity on human cancer cell lines, with significant cytotoxicity observed in certain compounds (Mullagiri et al., 2018).
Antiviral Properties : Galal et al. (2010) investigated similar compounds for their HIV inhibitory activity, finding enhanced potency compared to standard treatments in some cases (Galal et al., 2010).
Antimycobacterial Evaluation : Narasimhan et al. (2011) synthesized and evaluated a series of derivatives for their antimycobacterial activities, with some showing potency comparable to standard drugs (Narasimhan et al., 2011).
Wirkmechanismus
Target of Action
GSK199, also known as ®-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride, is a selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4) . PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline in the presence of calcium ions . This enzyme has been strongly implicated in the pathogenesis of autoimmune, cardiovascular, and oncological diseases .
Mode of Action
GSK199 interacts with PAD4 by binding to the low-calcium form of the enzyme . This interaction induces a newly observed β-hairpin structure for these residues that allowed the hydrophobic residues Phe634 and Val643 to pack over the central part of the enzyme . This binding mechanism is unique and accounts for both its potency and selectivity .
Biochemical Pathways
The primary biochemical pathway affected by GSK199 is the citrullination process, catalyzed by PAD4 . Citrullination of arginine residues affects numerous physiological and pathological processes . In diseases like rheumatoid arthritis, autoantibodies against citrullinated joint proteins manifest years before symptoms, whereas antibodies against PAD4 occur during advanced disease . PAD4 is also linked to diseases characterized by aberrant levels of neutrophil extracellular traps (NETs) .
Result of Action
The administration of GSK199 leads to significant effects on diseases like arthritis, assessed both by global clinical disease activity and by histological analyses of synovial inflammation, pannus formation, and damage to cartilage and bone . It also inhibits total intracellular citrullination and citrullination of histone H3 in PBMCs .
Action Environment
Environmental factors such as stress, bacterial endotoxins, the fungal cell wall component zymosan, and protozoans can trigger PAD4 activation . In addition, proinflammatory cytokines (TNF-α), chemokines (IL-8), elevated intracellular Ca2+ level, and ROS like superoxide ion and H2O2 promote the expression of PAD4 . These factors could potentially influence the action, efficacy, and stability of GSK199.
Biochemische Analyse
Biochemical Properties
GSK199 interacts with PAD4, a key enzyme involved in the citrullination of arginine residues . This interaction is competitive with calcium, and GSK199 preferentially binds to the calcium-free form of PAD4 . The binding of GSK199 to PAD4 induces a newly observed β-hairpin structure for these residues that allowed the hydrophobic residues Phe634 and Val643 to pack over the central part of the .
Cellular Effects
GSK199 has significant effects on various types of cells and cellular processes. It has been shown to inhibit the catalytic activity of PADs derived from live polymorphonuclear leukocytes (PMNs) or lysed peripheral blood mononuclear cells (PBMCs) and PMNs . In combination with another PAD inhibitor, AFM-30a, GSK199 can inhibit total intracellular citrullination and citrullination of histone H3 in PBMCs .
Molecular Mechanism
The molecular mechanism of GSK199 involves its binding to PAD4, which leads to the inhibition of PAD4’s enzymatic activity . This inhibition disrupts the process of citrullination, a post-translational modification that converts arginine residues into citrulline . This mechanism of action has been confirmed through crystal structures of human PAD4 complexed with GSK199 .
Temporal Effects in Laboratory Settings
The effects of GSK199 over time in laboratory settings have been studied, particularly in relation to its stability and degradation
Metabolic Pathways
GSK199 is involved in the metabolic pathway of citrullination, catalyzed by PAD4
Eigenschaften
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2.ClH/c1-4-30-19(12-15-7-5-9-26-22(15)30)23-27-18-11-16(13-20(32-3)21(18)28(23)2)24(31)29-10-6-8-17(25)14-29;/h5,7,9,11-13,17H,4,6,8,10,14,25H2,1-3H3;1H/t17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGMIOKDGHBYQE-UNTBIKODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCC[C@H](C5)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

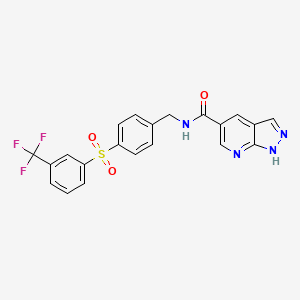
![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B607694.png)
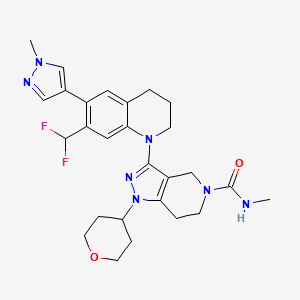

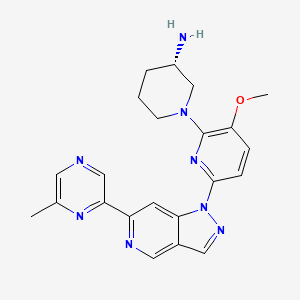
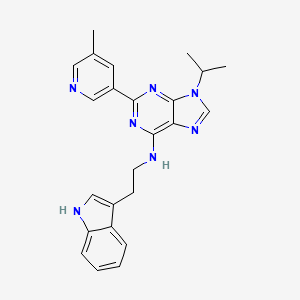

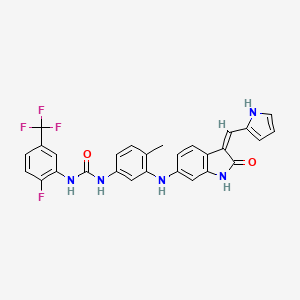
![N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide](/img/structure/B607707.png)
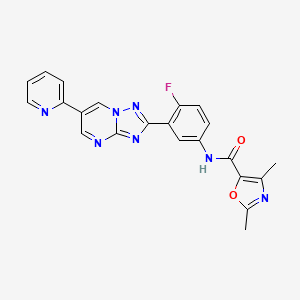
![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B607710.png)
![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)
![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)
